molecular formula C12H17NO3 B13775501 N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine

Cat. No.: B13775501
M. Wt: 223.27 g/mol
InChI Key: LUZUIIMOGLYQFR-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine is a chemical compound that features a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with appropriate alkylating agents. One common method includes the reaction of the amine with 2-methoxyethanamine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting bacterial enzymes or disrupting cell membrane integrity. The exact molecular pathways depend on the specific application and target organism or system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxyethanamine moiety differentiates it from other benzodioxin derivatives, providing unique opportunities for chemical modification and application.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methoxyethanamine

InChI

InChI=1S/C12H17NO3/c1-14-5-4-13-9-10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8,13H,4-7,9H2,1H3

InChI Key

LUZUIIMOGLYQFR-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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